Diyodato de hidrógeno de potasio

Descripción general

Descripción

Potassium hydrogen diiodate, also known as potassium biiodate, is a chemical compound with the formula KH(IO₃)₂. It is a white to yellow crystalline solid that is sparingly soluble in water. This compound is primarily used as an oxidizing agent in various chemical reactions and analytical procedures.

Aplicaciones Científicas De Investigación

Chemical Properties and Characteristics

Potassium hydrogen diiodate is a white crystalline powder that is soluble in water, with a molecular weight of approximately 389.91 g/mol. It acts as both an oxidizing agent and a basimetric standard, making it valuable in various analytical procedures. The compound's structure includes iodate ions, which play a crucial role in its reactivity and applications.

Analytical Chemistry Applications

In addition to its role as an oxidimetric standard, potassium hydrogen diiodate serves as a basimetric agent, facilitating the determination of acidity levels in various solutions. This application is particularly relevant in environmental monitoring and quality control processes.

Materials Science

Recent studies have highlighted the potential of potassium hydrogen diiodate in materials science, particularly concerning its structural properties under varying conditions. For instance, research involving high-pressure environments has demonstrated how the compound's crystal structure can undergo significant changes, impacting its chemical behavior and potential applications in advanced materials .

Crystallography Studies

The compound has been the subject of crystallographic studies that aim to elucidate its three-dimensional structure using X-ray diffraction techniques. These studies are essential for understanding the interactions within the crystal lattice and how they affect the compound's properties .

Case Study: Oxidation Reactions

A case study involving potassium hydrogen diiodate as an oxidizing agent demonstrated its effectiveness in facilitating oxidation reactions in organic compounds. The study revealed that the compound could selectively oxidize alcohols to aldehydes or ketones without over-oxidation, showcasing its utility in organic synthesis .

Case Study: Environmental Analysis

Another significant application was observed in environmental analysis, where potassium hydrogen diiodate was used to assess iodine levels in water samples. The results indicated that this compound could serve as a reliable reagent for iodine quantification, contributing to water quality assessments .

Safety Considerations

While potassium hydrogen diiodate has valuable applications, it is important to handle it with care due to its oxidizing properties. Proper safety protocols should be followed to prevent skin contact and inhalation of dust, which can cause irritation or burns.

Mecanismo De Acción

Target of Action

Potassium hydrogen diiodate (KH(IO3)2) is a chemical compound with a molecular weight of 389.91 The primary targets of this compound are not well-documented in the literature

Mode of Action

It’s important to note that the compound is an oxidizer , which suggests it may interact with other substances by accepting electrons and causing oxidation reactions.

Pharmacokinetics

Its solubility is reported to be 13 g/L , which could influence its bioavailability.

Action Environment

Environmental factors can influence the action, efficacy, and stability of potassium hydrogen diiodate. For instance, its corrosive properties may be enhanced in certain conditions . .

Métodos De Preparación

Synthetic Routes and Reaction Conditions: Potassium hydrogen diiodate can be synthesized by reacting potassium iodate (KIO₃) with iodic acid (HIO₃) under controlled conditions. The reaction typically involves dissolving potassium iodate in water and then adding iodic acid slowly while maintaining the temperature and pH to ensure the formation of potassium hydrogen diiodate.

Industrial Production Methods: In industrial settings, the production of potassium hydrogen diiodate involves large-scale reactions where potassium iodate and iodic acid are mixed in precise stoichiometric ratios. The reaction mixture is then subjected to crystallization processes to obtain pure potassium hydrogen diiodate crystals. The crystals are filtered, washed, and dried to achieve the desired purity.

Análisis De Reacciones Químicas

Types of Reactions: Potassium hydrogen diiodate primarily undergoes oxidation-reduction reactions. It acts as an oxidizing agent and can oxidize various reducing agents.

Common Reagents and Conditions:

Oxidation Reactions: Potassium hydrogen diiodate reacts with reducing agents such as sodium thiosulfate (Na₂S₂O₃) in the presence of an acid to produce iodine (I₂). The reaction is as follows: [ KH(IO₃)₂ + 11H^+ + 10I^- \rightarrow 6I₂ + K^+ + 6H₂O ]

Major Products:

Oxidation of Reducing Agents: The major product formed is iodine (I₂), which can be used for further analytical purposes.

Comparación Con Compuestos Similares

Potassium Iodate (KIO₃): Similar to potassium hydrogen diiodate, potassium iodate is also an oxidizing agent but lacks the additional hydrogen iodate group.

Sodium Iodate (NaIO₃): Another oxidizing agent, sodium iodate, is used in similar applications but has different solubility and reactivity properties.

Uniqueness: Potassium hydrogen diiodate is unique due to its dual role as both a potassium salt and a hydrogen iodate, providing distinct reactivity and solubility characteristics. Its high purity and stability make it an ideal primary standard for iodometric titrations, setting it apart from other similar compounds.

Actividad Biológica

Potassium hydrogen diiodate (KH(IO₃)₂), also known as potassium biiodate, is an inorganic compound with notable applications in analytical chemistry and potential biological activity. This article will explore its biological properties, mechanisms of action, and relevant research findings.

- Chemical Formula : KH(IO₃)₂

- Molar Mass : 389.91 g/mol

- Appearance : White powder

- Solubility : Soluble in water and alcohol, slightly soluble in cold water, more soluble in hot water.

Biological Activity Overview

Potassium hydrogen diiodate is primarily recognized for its role as a mild oxidizing agent. It has been implicated in various biological interactions, particularly concerning its effects on thyroid function and cellular processes.

- Oxidizing Agent : Potassium hydrogen diiodate can selectively oxidize certain biological molecules, which may lead to changes in metabolic pathways.

- Iodine Source : As a precursor to iodine compounds, it plays a crucial role in synthesizing radiopharmaceuticals and other iodine-based compounds used in medical imaging and therapies.

1. Thyroid Function and Iodine Metabolism

Research indicates that potassium hydrogen diiodate impacts thyroid function due to its iodine content. Iodine is essential for synthesizing thyroid hormones, which regulate metabolism.

- Study Findings :

- A study demonstrated that potassium hydrogen diiodate administration led to alterations in serum thyroxine levels in animal models, indicating potential disruptions in thyroid hormone synthesis .

- In a controlled experiment with Wistar rats, exposure to potassium iodate (a related compound) resulted in significant changes in cholesterol levels and white blood cell counts at higher doses .

2. Toxicological Assessments

Toxicological studies have assessed the safety profile of potassium hydrogen diiodate:

- Median Lethal Dose (LD50) :

- Sublethal Effects :

Comparative Analysis with Related Compounds

The following table summarizes key comparisons between potassium hydrogen diiodate and other iodates:

| Compound Name | Chemical Formula | Unique Features |

|---|---|---|

| Potassium Iodate | KIO₃ | More stable; widely used in iodometric titrations. |

| Sodium Iodate | NaIO₃ | Soluble in water; often used in food preservation. |

| Calcium Iodate | Ca(IO₃)₂ | Used mainly in veterinary medicine; less soluble. |

| Potassium Hydrogen Diiodate | KH(IO₃)₂ | Dual role as oxidizing agent and iodine source. |

Applications in Medicine and Research

Potassium hydrogen diiodate is increasingly explored for its applications in:

- Radiopharmaceuticals : It serves as a precursor for radioiodine isotopes like , widely used in diagnostic imaging and treatment of thyroid cancer .

- Analytical Chemistry : Utilized as an oxidizing agent for the detection and quantification of various analytes through iodometric titration methods .

Propiedades

IUPAC Name |

potassium;iodic acid;iodate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/2HIO3.K/c2*2-1(3)4;/h2*(H,2,3,4);/q;;+1/p-1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ACAYDTMSDROWHW-UHFFFAOYSA-M | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

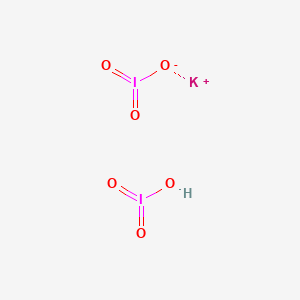

OI(=O)=O.[O-]I(=O)=O.[K+] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

HI2KO6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

7782-68-5 (Parent) | |

| Record name | Iodic acid (HIO3), potassium salt (2:1) | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0013455248 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

DSSTOX Substance ID |

DTXSID1065477 | |

| Record name | Potassium hydrogen diiodate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID1065477 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

389.91 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

White hygroscopic powder; [Sigma-Aldrich MSDS] | |

| Record name | Potassium hydrogen diiodate | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/16822 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

CAS No. |

13455-24-8 | |

| Record name | Iodic acid (HIO3), potassium salt (2:1) | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0013455248 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Iodic acid (HIO3), potassium salt (2:1) | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Potassium hydrogen diiodate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID1065477 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Potassium hydrogen diiodate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.033.305 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.